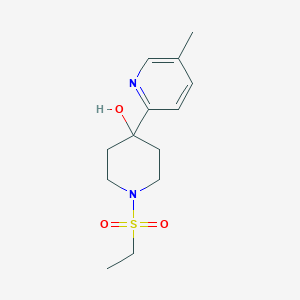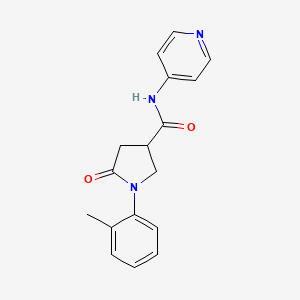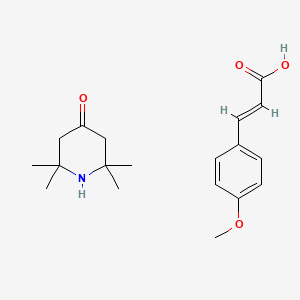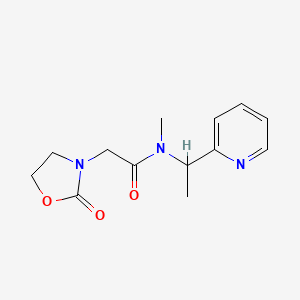
1-(ethylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, commonly known as EMP or Empenthrin, is a chemical compound with a molecular formula of C14H21N2O2S. EMP is a piperidine-based compound that is widely used in scientific research applications due to its unique properties.
作用機序
EMP acts as a competitive antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that regulates movement, emotion, and motivation. This results in a decrease in the activity of the dopaminergic system, which is implicated in several neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
EMP has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is a key region of the brain involved in motor control. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward and motivation. In addition, EMP has been shown to decrease the activity of the mesocortical dopamine system, which is involved in cognitive function.
実験室実験の利点と制限
One of the main advantages of EMP is its high selectivity for the dopamine D2 receptor. This makes it a useful tool in the study of the dopaminergic system and in drug discovery research. However, one of the limitations of EMP is its low solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for the study of EMP. One possible direction is the development of new analogs of EMP with improved properties, such as increased solubility in water. Another possible direction is the study of the role of EMP in other neurological disorders, such as addiction and depression. Finally, the use of EMP in combination with other compounds in drug discovery research is an area that warrants further investigation.
Conclusion:
In conclusion, EMP is a piperidine-based compound that is widely used in scientific research applications due to its unique properties. It is commonly used as a ligand in the study of G protein-coupled receptors, particularly the dopamine receptors. EMP acts as a competitive antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor. It has been shown to have several biochemical and physiological effects, including a decrease in the activity of the dopaminergic system. While EMP has several advantages, such as its high selectivity for the dopamine D2 receptor, it also has limitations, such as its low solubility in water. There are several future directions for the study of EMP, including the development of new analogs with improved properties and the study of its role in other neurological disorders.
合成法
The synthesis of EMP involves the reaction of 2-methyl-5-pyridin-2-yl-piperidine with ethanesulfonyl chloride in the presence of a base, followed by the addition of 4-hydroxy-1-butanol. The resulting product is then purified using column chromatography to obtain EMP in its pure form.
科学的研究の応用
EMP is widely used in scientific research applications due to its unique properties. It is commonly used as a ligand in the study of G protein-coupled receptors, particularly the dopamine receptors. It is also used in the study of the structure and function of ion channels and transporters. In addition, EMP is used as a tool in the study of the nervous system and in drug discovery research.
特性
IUPAC Name |
1-ethylsulfonyl-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-19(17,18)15-8-6-13(16,7-9-15)12-5-4-11(2)10-14-12/h4-5,10,16H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVTYATUZVCCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)(C2=NC=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2-dimethylmorpholin-4-yl)methyl]-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5307618.png)

![N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine](/img/structure/B5307622.png)

![4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5307635.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5307639.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5307647.png)
![1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane](/img/structure/B5307651.png)
![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5307671.png)
![1'-[(3-methoxypyridin-2-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5307672.png)


![1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5307700.png)
![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307707.png)